molecular formula C12H14IN3 B13487431 n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)ethanamine

n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)ethanamine

Cat. No.: B13487431
M. Wt: 327.16 g/mol
InChI Key: KEBWOAPHPIHZLP-UHFFFAOYSA-N
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Description

N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a benzyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate to yield 5-substituted 4-iodo-1-tosylpyrazoles . The corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields in the presence of acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is unique due to the presence of both the benzyl and ethanamine groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14IN3

Molecular Weight

327.16 g/mol

IUPAC Name

N-[[4-(4-iodopyrazol-1-yl)phenyl]methyl]ethanamine

InChI

InChI=1S/C12H14IN3/c1-2-14-7-10-3-5-12(6-4-10)16-9-11(13)8-15-16/h3-6,8-9,14H,2,7H2,1H3

InChI Key

KEBWOAPHPIHZLP-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(C=C1)N2C=C(C=N2)I

Origin of Product

United States

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